

physical and chemical properties of (R)-3-Phenylcyclohexanone

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Compound of Interest

Compound Name: (R)-3-Phenylcyclohexanone

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An In-depth Technical Guide to **(R)-3-Phenylcyclohexanone**: Properties, Synthesis, and Applications

Abstract

(R)-3-Phenylcyclohexanone [CAS: 34993-51-6] is a valuable chiral building block in modern organic synthesis. Its unique stereochemistry and the reactivity offered by the cyclohexanone framework make it a critical intermediate in the development of complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] This guide provides a comprehensive overview of the physical, chemical, and chiroptical properties of **(R)-3-Phenylcyclohexanone**. It details a robust, field-proven method for its enantioselective synthesis, outlines protocols for its spectroscopic and chromatographic characterization, and discusses its applications. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile chiral ketone.

Compound Identification and Core Properties

(R)-3-Phenylcyclohexanone is a chiral organic compound featuring a phenyl group at the stereogenic center in the 3-position of a cyclohexanone ring.[2] Its enantiomeric purity is critical for its application in asymmetric synthesis, where precise stereochemical control is paramount.

Nomenclature and Identifiers

- IUPAC Name: (3R)-3-phenylcyclohexan-1-one[3]

- CAS Number: 34993-51-6[3]
- Molecular Formula: C₁₂H₁₄O[3][4]
- InChIKey: CJAUDSQXFVZPTO-LLVKDONJSA-N[3]
- Canonical SMILES: C1CC(C(=O)CC1)C2=CC=CC=C2[5]

Physical and Chiroptical Properties

The physical state and chiroptical properties are fundamental for handling, characterization, and application. The dextrorotatory nature of the (R)-enantiomer is a key identifying feature.[6][7]

| Property | Value | Source(s) |
|---------------------------|---|-----------|
| Molecular Weight | 174.24 g/mol | [3][4][8] |
| Appearance | White or colorless to yellow powder or clear liquid | [9] |
| Boiling Point | 100-102 °C (at 0.1 Torr); 125-130 °C (at 0.5 Torr) | [6][9] |
| Density (Predicted) | 1.042 ± 0.06 g/cm ³ | [9] |
| Refractive Index | 1.54 | [9] |
| Specific Optical Rotation | > +20° (c=1, CHCl ₃) | [6][10] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [9][11] |

Spectroscopic and Chromatographic Characterization

Accurate structural confirmation and purity assessment are non-negotiable in chemical synthesis. A combination of spectroscopic and chromatographic techniques provides a self-validating system for the identity and enantiomeric excess of **(R)-3-Phenylcyclohexanone**.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying key functional groups. For **(R)-3-Phenylcyclohexanone**, the spectrum is dominated by the carbonyl (C=O) stretch.

- **Expected Absorption:** A strong, sharp peak is expected in the range of $1705\text{--}1725\text{ cm}^{-1}$, which is characteristic of a six-membered ring ketone.^[12] Additional peaks corresponding to C-H stretches of the aromatic ring (approx. $3000\text{--}3100\text{ cm}^{-1}$) and the aliphatic ring (approx. $2850\text{--}2960\text{ cm}^{-1}$) will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.^[13]

- **^1H -NMR:** The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 7.2-7.4 ppm region) and the aliphatic protons of the cyclohexanone ring (ranging from 1.5-3.0 ppm). The methine proton at the chiral center (C3) will appear as a multiplet, its chemical shift influenced by the adjacent phenyl group and carbonyl.
- **^{13}C -NMR:** The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around 210 ppm. Aromatic carbons will resonate between 126-145 ppm, and the aliphatic carbons of the ring will appear in the upfield region of 20-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

- **Expected Molecular Ion (M^+):** An intense peak at $m/z = 174.24$, corresponding to the molecular weight of $\text{C}_{12}\text{H}_{14}\text{O}$.^[8]
- **Key Fragments:** Common fragmentation patterns for ketones may be observed, including alpha-cleavage, which can help in confirming the structure.^[14]

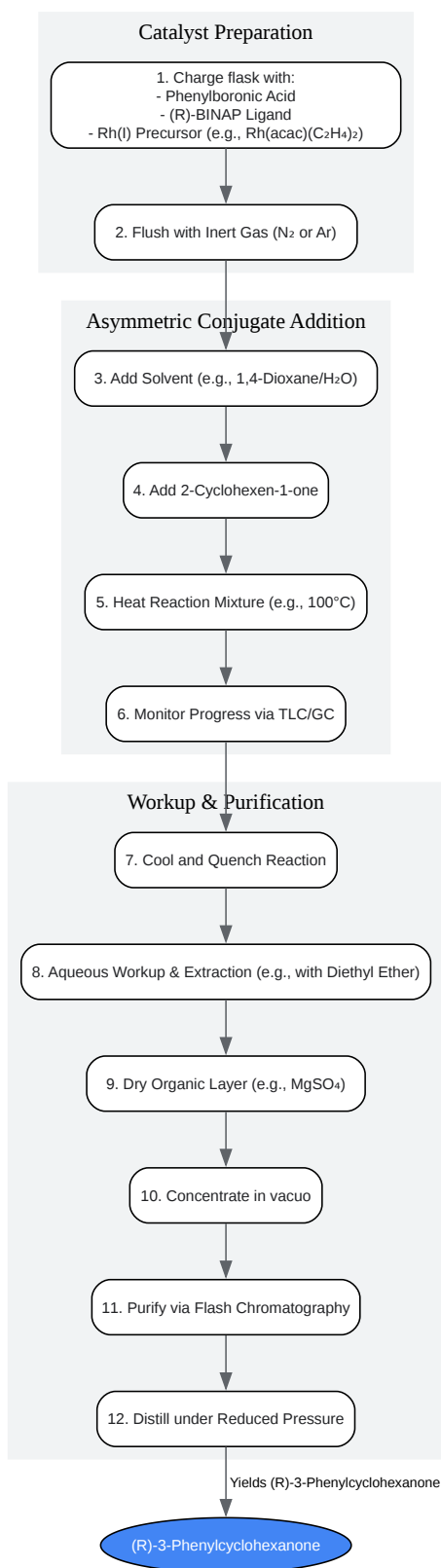
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. The choice of a suitable chiral stationary phase (CSP) is critical for achieving baseline separation of the (R) and (S) enantiomers.

Enantioselective Synthesis: Rhodium-Catalyzed Asymmetric Conjugate Addition

The most robust and widely cited method for producing **(R)-3-Phenylcyclohexanone** with high enantiopurity is the rhodium-catalyzed asymmetric 1,4-conjugate addition of a phenylboronic acid to 2-cyclohexen-1-one.^[6] The causality behind this choice lies in the high efficiency and selectivity of rhodium catalysts when paired with chiral phosphine ligands like (R)-BINAP. The ligand creates a chiral pocket around the metal center, directing the approach of the reactants to favor the formation of the (R)-enantiomer.

Experimental Workflow Diagram



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Caption: Enantioselective synthesis workflow for **(R)-3-Phenylcyclohexanone**.

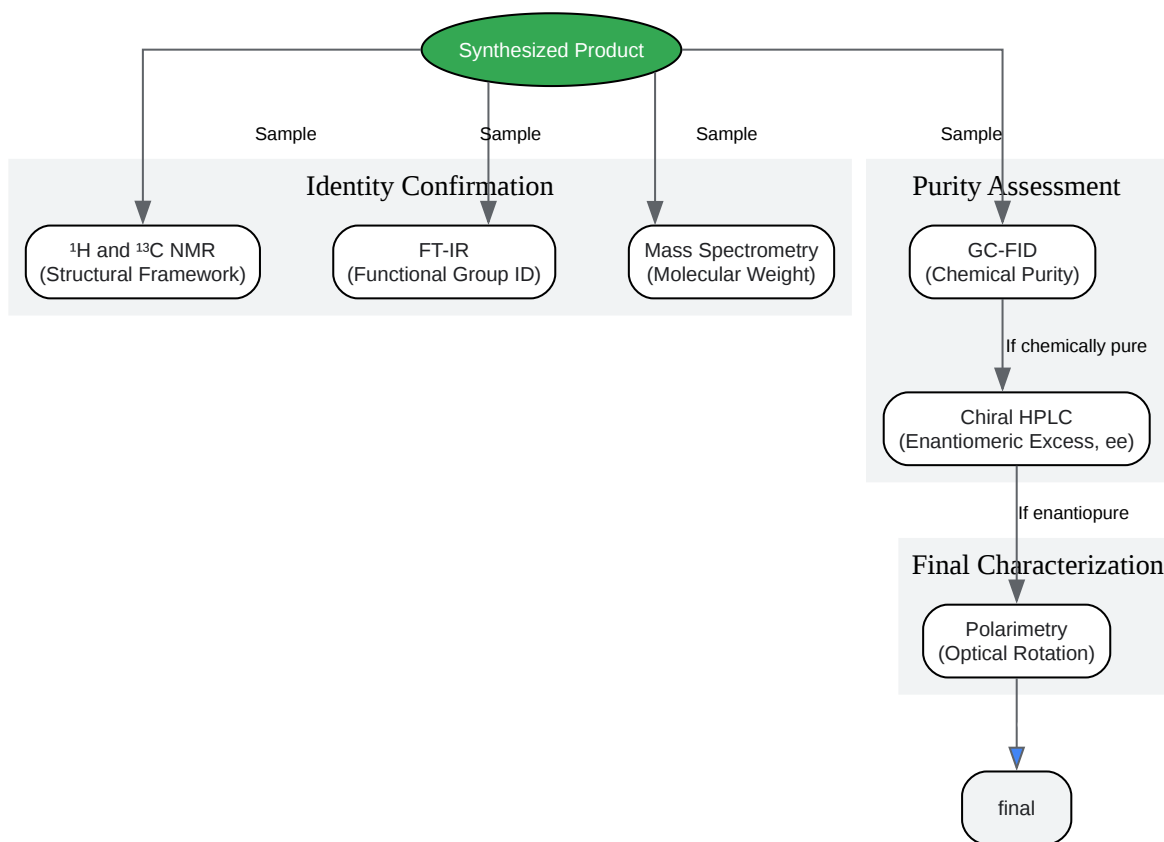
Detailed Synthesis Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[6]

- **Catalyst Preparation:** In a 500-mL two-necked, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add phenylboronic acid (12.2 g, 100 mmol), (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP] (300 mg, 0.482 mmol), and acetylacetonatobis(ethylene)rhodium(I) (103 mg, 0.399 mmol).
- **Inert Atmosphere:** Seal the flask and flush thoroughly with nitrogen or argon gas. This step is critical as the rhodium catalyst is sensitive to oxygen.
- **Solvent and Substrate Addition:** Add 100 mL of 1,4-dioxane and 20 mL of water via syringe. Stir the mixture for 5 minutes. Add 2-cyclohexen-1-one (6.72 g, 70 mmol).
- **Reaction:** Heat the mixture to 100°C in an oil bath and maintain for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Workup:** Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 100 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
- **Final Purification:** Purify the resulting crude oil by flash column chromatography on silica gel, followed by distillation under reduced pressure (e.g., 125-130°C at 0.5 mmHg) to yield **(R)-3-phenylcyclohexanone** as a colorless oil.[6]

Analytical Workflow for Quality Control

A rigorous analytical workflow ensures the final product meets the required specifications for identity, purity, and enantiomeric excess.



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Caption: Analytical workflow for quality control of **(R)-3-Phenylcyclohexanone**.

Applications in Research and Drug Development

(R)-3-Phenylcyclohexanone's value lies in its dual functionality: a modifiable ketone and a stereodefined chiral center. This makes it a sought-after intermediate in several high-value applications.

- **Pharmaceutical Synthesis:** It serves as a key building block for synthesizing complex chiral molecules, including active pharmaceutical ingredients (APIs).^[1] Its structure is a precursor for various scaffolds in medicinal chemistry.

- Fine Chemicals and Agrochemicals: The compound is used to construct other valuable fine chemicals and agrochemicals where specific stereoisomers are required for biological activity.[2]
- Advanced Materials: It is used in the synthesis of chiral porous organic frameworks, which have applications in asymmetric catalysis and chromatographic separations.[9]
- Catalysis Research: The molecule is utilized in studies focused on catalytic processes to better understand reaction mechanisms and improve the efficiency of chemical reactions.[1]

Safety and Handling

As with any chemical reagent, proper handling is essential. **(R)-3-Phenylcyclohexanone** should be handled in a well-ventilated chemical fume hood.

- GHS Hazard Statements: The racemic mixture is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[8] Similar precautions should be taken for the pure enantiomer.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[15]
- Conditions to Avoid: Avoid exposure to heat, flames, and strong oxidizing agents.[15]
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) to ensure long-term stability.[9][11]

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References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]

- 3. (R)-3-Phenylcyclohexanone | C₁₂H₁₄O | CID 11041212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Optical rotation - Wikipedia [en.wikipedia.org]
- 8. 3-Phenylcyclohexanone | C₁₂H₁₄O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-3-PHENYLCYCLOHEXANONE CAS#: 34993-51-6 [m.chemicalbook.com]
- 10. (S)-3-PHENYLCYCLOHEXANONE CAS#: 57344-86-2 [amp.chemicalbook.com]
- 11. 34993-51-6|(R)-3-Phenylcyclohexanone|BLD Pharm [bldpharm.com]
- 12. youtube.com [youtube.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. 3-Phenylcyclohexanone | CAS#:20795-53-3 | Chemsrce [chemsrce.com]
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